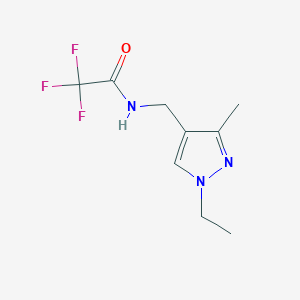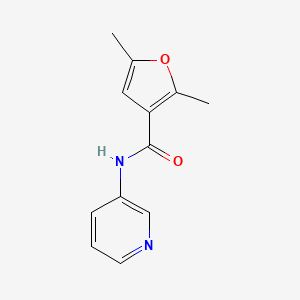
2-fluoro-N-(1H-tetrazol-5-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-fluoro-N-(1H-tetrazol-5-yl)benzamide is a compound that belongs to the class of organic compounds known as benzanilides. These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(1H-tetrazol-5-yl)benzamide typically involves a two-step process The first step is the formation of the tetrazole ring, which can be achieved through a [3 + 2] cycloaddition reaction between an azide and a nitrileThis can be done through a nucleophilic substitution reaction where a fluoro-substituted benzoyl chloride reacts with the tetrazole derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-(1H-tetrazol-5-yl)benzamide can undergo various types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) may be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
2-fluoro-N-(1H-tetrazol-5-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Its role as a GPR35 agonist makes it a candidate for drug development targeting specific receptors.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-fluoro-N-(1H-tetrazol-5-yl)benzamide involves its interaction with G protein-coupled receptor-35 (GPR35). The compound acts as an agonist, binding to the receptor and activating it. This activation can lead to various downstream effects, including modulation of pain and inflammation pathways .
Comparison with Similar Compounds
Similar Compounds
N-(2-(1H-tetrazol-5-yl)phenyl)benzamide: This compound is structurally similar but lacks the fluoro group.
3-fluoro-N-(3-(1H-tetrazol-5-yl)phenyl)benzamide: Another similar compound with a different substitution pattern on the benzene ring.
Uniqueness
2-fluoro-N-(1H-tetrazol-5-yl)benzamide is unique due to the presence of both the fluoro group and the tetrazole ring, which contribute to its specific chemical and biological properties. The fluoro group can enhance the compound’s stability and bioavailability, while the tetrazole ring is crucial for its activity as a GPR35 agonist .
Properties
Molecular Formula |
C8H6FN5O |
|---|---|
Molecular Weight |
207.16 g/mol |
IUPAC Name |
2-fluoro-N-(2H-tetrazol-5-yl)benzamide |
InChI |
InChI=1S/C8H6FN5O/c9-6-4-2-1-3-5(6)7(15)10-8-11-13-14-12-8/h1-4H,(H2,10,11,12,13,14,15) |
InChI Key |
BLVQGLHMGREJDP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NNN=N2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-amino-N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-4-(4-fluorophenyl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B10974306.png)


![N-[1-(2,4-dimethoxyphenyl)ethyl]-3-methylbutanamide](/img/structure/B10974315.png)

![3,3'-sulfanediylbis[N-(1,3,4-thiadiazol-2-yl)propanamide]](/img/structure/B10974326.png)
![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(5-methyl-1,2-oxazol-3-yl)furan-2-carboxamide](/img/structure/B10974332.png)
![Methyl 3-{[(2-nitrophenyl)sulfonyl]amino}thiophene-2-carboxylate](/img/structure/B10974337.png)
![2-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylacetamide](/img/structure/B10974338.png)

![6-[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B10974342.png)
![2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B10974353.png)
![Ethyl 5-(4-tert-butylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B10974364.png)
![N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}cyclopentanecarboxamide](/img/structure/B10974377.png)
